

Application Notes and Protocols for GSK106: A-PAD4 Negative Control

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Compound of Interest

Compound Name: GSK106

Cat. No.: B607752

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Introduction

GSK106 is a crucial laboratory tool for researchers studying the role of Protein Arginine Deiminase 4 (PAD4). It serves as an inactive control for selective PAD4 inhibitors like GSK484 and GSK199.[1] The use of **GSK106** in parallel with active PAD4 inhibitors allows for the confirmation of PAD4-specific effects in experimental models.[2] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline, a post-translational modification known as citrullination.[2][3] This process is implicated in various physiological and pathological processes, including the formation of Neutrophil Extracellular Traps (NETs) in response to infection and inflammation.[2][3]

These application notes provide detailed protocols for the solubilization and preparation of **GSK106** in Dimethyl Sulfoxide (DMSO) for use in a variety of research applications.

Data Presentation

Physicochemical Properties

Property	Value	Reference
Molecular Weight	437.97 g/mol	[1]
Formula	C ₂₄ H ₂₈ ClN ₅ O	[1]
Appearance	Solid	[1]
Color	Off-white to light yellow	[1]
CAS Number	1652591-82-6	[1]

Solubility of GSK106

Solvent	Concentration	Remarks	Reference
DMSO	100 mg/mL (228.33 mM)	Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO for best results.	[1]

Storage and Stability

Form	Storage Temperature	Duration	Reference
Solid Powder	-20°C	3 years	[1]
In Solvent (DMSO)	-80°C	6 months	
In Solvent (DMSO)	-20°C	1 month	

Note: For optimal results, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a 100 mM GSK106 Stock Solution in DMSO

Materials:

- **GSK106** powder
- Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Protocol:

- **Weighing:** Accurately weigh the desired amount of **GSK106** powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 43.8 mg of **GSK106** (Molecular Weight: 437.97 g/mol).
- **Dissolving:** Add the appropriate volume of DMSO to the **GSK106** powder. For a 100 mM solution, if you weighed 43.8 mg of **GSK106**, add 1 mL of DMSO.
- **Mixing:** Vortex the solution thoroughly until the powder is completely dissolved. If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.^[1]
- **Storage:** Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.^[1]

Preparation of Working Solutions for In Vitro and In Vivo Studies

The following protocols describe the preparation of 1 mL working solutions from a 25 mg/mL **GSK106** DMSO stock solution. Adjust volumes as needed for your specific experimental requirements.

Protocol 1: Suspended Solution for Oral and Intraperitoneal Injection

This protocol yields a 2.5 mg/mL suspended solution.

- Start with a 25 mg/mL stock solution of **GSK106** in DMSO.
- In a sterile tube, add 100 µL of the 25 mg/mL **GSK106** DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 to the mixture and mix again until uniform.
- Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Protocol 2: Clear Solution for In Vivo Use

This protocol yields a clear solution of at least 2.5 mg/mL.

- Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.
- From a 25 mg/mL **GSK106** DMSO stock solution, take 100 µL.
- Add the 100 µL of the **GSK106** stock solution to 900 µL of the 20% SBE-β-CD in saline.
- Mix the solution until it is clear. The final concentrations will be 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

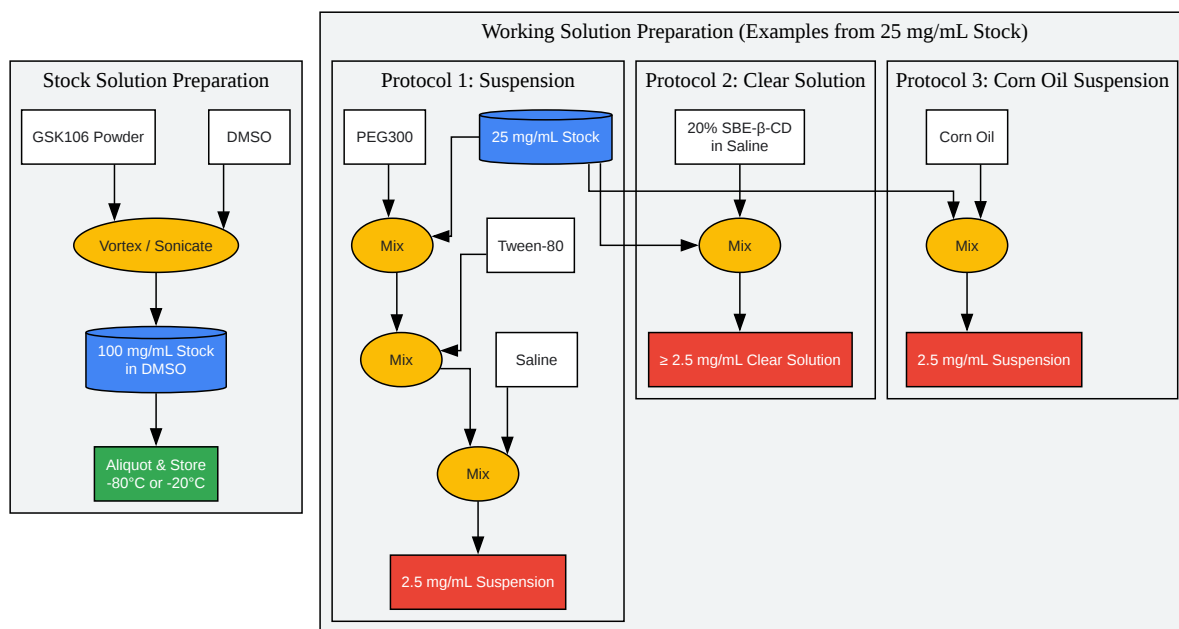
Protocol 3: Suspended Solution in Corn Oil for Oral and Intraperitoneal Injection

This protocol yields a 2.5 mg/mL suspended solution.

- Begin with a 25 mg/mL stock solution of **GSK106** in DMSO.
- Add 100 µL of the 25 mg/mL **GSK106** DMSO stock solution to 900 µL of corn oil.
- Mix thoroughly to create a uniform suspension. The final concentrations will be 10% DMSO and 90% Corn Oil.[1]

Mandatory Visualizations

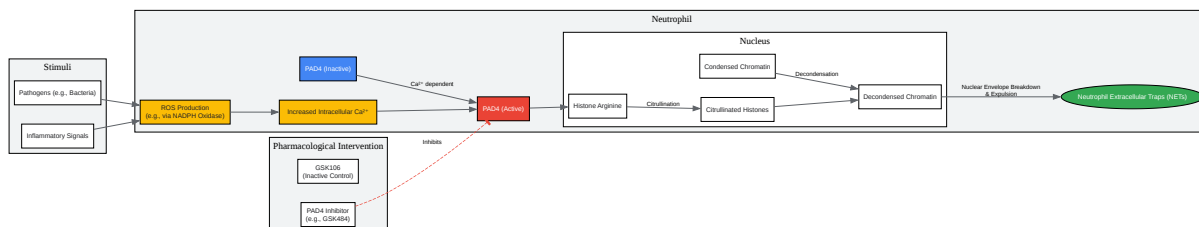
Experimental Workflow for **GSK106** Solution Preparation



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Caption: Workflow for preparing **GSK106** stock and working solutions.

PAD4 Signaling Pathway in NETosis



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References

- 1. Regulation of histone modification and chromatin structure by the p53-PAD14 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]

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